Cas no 53204-33-4 (2H-Indol-2-one, 3,3-diethyl-1,3-dihydro-)

2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro-
- 3,3-diethyl-2,3-dihydro-1H-indol-2-one
- MLS000728631
- SCHEMBL3520823
- 53204-33-4
- 3,3-Diethyloxidole
- JOAHCWIICCHHOU-UHFFFAOYSA-N
- HMS2267K23
- SMR000470808
- 3,3-diethylindol-2-one
- EN300-79331
- 3,3-diethyl-1,3-dihydro-indol-2-one
- CHEMBL1892269
-
- Inchi: InChI=1S/C12H15NO/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(12)14/h5-8H,3-4H2,1-2H3,(H,13,14)
- InChI Key: JOAHCWIICCHHOU-UHFFFAOYSA-N
- SMILES: CCC1(C2=CC=CC=C2NC1=O)CC
Computed Properties
- Exact Mass: 189.11545
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79331-0.1g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 0.1g |
$640.0 | 2023-02-12 | ||
Enamine | EN300-79331-5.0g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 5.0g |
$2110.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2036874-1g |
3,3-Diethylindolin-2-one |
53204-33-4 | 1g |
¥4546.00 | 2024-05-10 | ||
Enamine | EN300-79331-0.5g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 0.5g |
$699.0 | 2023-02-12 | ||
Enamine | EN300-79331-0.05g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 0.05g |
$612.0 | 2023-02-12 | ||
Enamine | EN300-79331-0.25g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 0.25g |
$670.0 | 2023-02-12 | ||
Enamine | EN300-79331-10.0g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 10.0g |
$3130.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2036874-5g |
3,3-Diethylindolin-2-one |
53204-33-4 | 5g |
¥13177.00 | 2024-05-10 | ||
Enamine | EN300-79331-2.5g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 2.5g |
$1428.0 | 2023-02-12 | ||
Enamine | EN300-79331-1.0g |
3,3-diethyl-2,3-dihydro-1H-indol-2-one |
53204-33-4 | 1.0g |
$727.0 | 2023-02-12 |
2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- Related Literature
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro-
2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- (CAS No. 53204-33-4): An Overview of Its Structure, Properties, and Applications
2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- (CAS No. 53204-33-4) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of indolinones and has garnered attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent applications of this compound.
Chemical Structure and Physical Properties
The molecular formula of 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- is C11H16N2O. The compound features a core indolinone scaffold with two diethyl groups attached to the 3-position of the indole ring. This specific substitution pattern imparts unique chemical and physical properties to the molecule. The molecular weight of the compound is approximately 196.25 g/mol.
In terms of physical properties, 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- is a white crystalline solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The melting point of the compound is around 98°C to 100°C. These properties make it suitable for various laboratory and industrial applications.
Synthesis Methods
The synthesis of 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- has been extensively studied in the literature. One common method involves the reaction of ethyl acetoacetate with an appropriate amine derivative followed by cyclization. For instance, the reaction of ethyl acetoacetate with N,N-diethylaniline in the presence of a suitable catalyst can yield the desired product with high efficiency and purity.
Another approach involves the use of microwave-assisted synthesis techniques. This method has gained popularity due to its ability to significantly reduce reaction times and improve yield. The microwave-assisted synthesis typically involves the condensation of ethyl acetoacetate with N,N-diethylaniline under microwave irradiation conditions.
Biological Activities and Applications
2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- has been investigated for its potential biological activities in various research studies. One notable application is its use as a lead compound in drug discovery for neurodegenerative diseases. Recent studies have shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
A study published in the Journal of Medicinal Chemistry reported that 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- derivatives can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This finding suggests that these compounds may have therapeutic potential for treating neurodegenerative disorders.
Beyond neuroprotection, 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- has also been explored for its anti-inflammatory properties. Research conducted at a leading pharmaceutical institute demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings highlight its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Current Research Trends
The ongoing research on 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- is focused on optimizing its pharmacological properties and developing novel derivatives with enhanced therapeutic efficacy. One area of interest is the modification of the diethyl groups to improve solubility and bioavailability. For example, replacing one or both diethyl groups with hydrophilic moieties can enhance water solubility without compromising biological activity.
An emerging trend in this field is the use of computational methods to predict the binding affinity and selectivity of 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- derivatives for specific protein targets. Molecular docking studies have shown that certain derivatives exhibit high binding affinity for key enzymes involved in neurodegenerative diseases and inflammation.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize risks. This includes wearing appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound in a secure location away from incompatible substances.
In conclusion, 2H-Indol-2-one, 3,3-diethyl-1,3-dihydro- (CAS No. 53204-33-4) is a versatile compound with significant potential in various fields of research and development. Its unique chemical structure and biological activities make it an attractive candidate for further exploration in drug discovery and therapeutic applications.
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